2-methyl-1H-indol-3-yl acetate

Chemiluminescence Peroxidase-coupled assay Transition-metal catalysis

2-Methyl-1H-indol-3-yl acetate (CAS 1262802-61-8), systematically named 1H-Indol-3-ol, 2-methyl-, 3-acetate, is a synthetic indole derivative bearing a methyl substituent at the indole C2 position and an acetyl ester at the C3 hydroxyl. With molecular formula C11H11NO2 and molecular weight 189.21 g/mol, this compound belongs to the 3-acetoxyindole class and serves as both a protected enol ester prodrug form of 2-methylindole-3-acetic acid (a known auxin analog) and a versatile synthetic building block for constructing tetracyclic indolin-3-one scaffolds via transition-metal-catalyzed dearomatization.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1262802-61-8
Cat. No. B13157360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-indol-3-yl acetate
CAS1262802-61-8
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)OC(=O)C
InChIInChI=1S/C11H11NO2/c1-7-11(14-8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3
InChIKeyQBVPAQSESBLZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-indol-3-yl Acetate (CAS 1262802-61-8): Core Properties, Chemical Class, and Procurement-Relevant Identity


2-Methyl-1H-indol-3-yl acetate (CAS 1262802-61-8), systematically named 1H-Indol-3-ol, 2-methyl-, 3-acetate, is a synthetic indole derivative bearing a methyl substituent at the indole C2 position and an acetyl ester at the C3 hydroxyl. With molecular formula C11H11NO2 and molecular weight 189.21 g/mol, this compound belongs to the 3-acetoxyindole class and serves as both a protected enol ester prodrug form of 2-methylindole-3-acetic acid (a known auxin analog) [1] and a versatile synthetic building block for constructing tetracyclic indolin-3-one scaffolds via transition-metal-catalyzed dearomatization [2]. Its predicted physicochemical profile—boiling point 338.7±22.0 °C, density 1.214±0.06 g/cm³, pKa 16.46±0.30, and ACD/LogP of approximately 1.89–2.2 —positions it as a moderately lipophilic intermediate with enhanced organic-solvent compatibility relative to the more polar free acid or unsubstituted indoxyl acetate.

Why 2-Methyl-1H-indol-3-yl Acetate Cannot Be Interchanged with Generic Indoxyl Acetates or Indole-3-acetic Acid Derivatives in Research and Industrial Workflows


Generic substitution among 3-acetoxyindoles fails because the C2-methyl substituent fundamentally alters three critical performance dimensions simultaneously: (i) chemiluminescence quantum yield during oxidative turnover, where the 2-methyl isomer produces light emission two orders of magnitude greater than the 3-methyl isomer [1]; (ii) hydrolytic stability and autoxidation fate, as 1,2-disubstituted indol-3-yl acetates follow a divergent alkaline hydrolysis pathway—forming dioxindoles via autoxidative rearrangement rather than the indigo/indirubin dimerization characteristic of unsubstituted indoxyl acetate [2]; and (iii) biological activity profile, where the hydrolysis product 2-methylindole-3-acetic acid exhibits approximately one-tenth the auxin potency of indole-3-acetic acid (IAA) in plant parthenocarpy assays yet, critically, spares relative brain weight in rodent developmental toxicity models at doses where IAA causes measurable neuropathology [3][4]. A procurement decision based solely on indole scaffold similarity—without quantifying these C2-methyl-dependent differences—risks assay false negatives, synthetic pathway failure, or misinterpreted toxicological readouts.

Quantitative Differentiation Evidence for 2-Methyl-1H-indol-3-yl Acetate Relative to Structural Analogs


Chemiluminescence Intensity: 2-Methylindole Core Outperforms 3-Methylindole Isomer by 100-Fold

The core 2-methylindole scaffold—from which 2-methyl-1H-indol-3-yl acetate is derived and into which it hydrolyzes under biological conditions—produces chemiluminescence emission two orders of magnitude (approximately 100×) higher than the isomeric 3-methylindole when oxidized by cobalt(II)/H₂O₂ [1]. This selectivity was confirmed by comparing multiple indole derivatives; exclusive formation of indoxyl dimers from 2-methylindole, but not from 3-methylindole, mechanistically explains the specificity [1]. An earlier study using horseradish peroxidase/H₂O₂ likewise identified 2-methylindole oxidation as 'highly chemiluminescent' and validated its effectiveness as a developing system for peroxidase-based assays [2]. This property directly translates to the acetate ester, which serves as a stable, storage-friendly precursor that generates the active 2-methylindole upon esterase-mediated hydrolysis in situ.

Chemiluminescence Peroxidase-coupled assay Transition-metal catalysis

Pd-Catalyzed Dearomatization: 2-Methyl-3-acetoxyindole Enables Tetracyclic Indolin-3-one Construction in up to 84% Yield

2-Methyl-1H-indol-3-yl acetate, as its N-(2-iodobenzoyl) derivative, undergoes palladium-catalyzed intramolecular deacetylative dearomatization to afford tetracyclic indolin-3-ones bearing C2-quaternary stereocenters [1]. Under optimized conditions (5 mol% Pd(OAc)₂, 10 mol% tBu-XPhos, 2.0 equiv Na₂CO₃, 2.0 equiv H₂O in DMF at 100 °C for 12 h), the model substrate achieves an 84% isolated yield [1]. The 2-methyl substitution on the indole is structurally critical: it pre-installs the C2-quaternary carbon required in the product, a feature absent in 2-unsubstituted 3-acetoxyindoles which cannot deliver the same tetracyclic architecture. Across a panel of 5-substituted 2-methyl-1H-indol-3-yl acetate derivatives (R⁵ = Me, F, Cl, Br, OMe, CF₃, CO₂Me), dearomatization yields range from 30% to 92%, demonstrating broad functional-group tolerance [1]. The analogous N-(2-bromobenzoyl) substrate gives a reduced 74% yield compared to the iodo variant, confirming the superior oxidative addition efficiency of the C–I bond [1].

Synthetic methodology Palladium catalysis Dearomatization Heterocyclic chemistry

Auxin Activity: 2-Methylindole-3-acetic Acid Is 10-Fold Less Potent Than IAA in Fruit-Setting, Enabling Graded Biological Response

In the tomato parthenocarpic fruit-setting assay, 2-methylindole-3-acetic acid (the hydrolysis product of the target acetate ester) exhibited approximately one-tenth (1/10) the efficacy of the parent hormone indole-3-acetic acid (IAA) [1]. This contrasts sharply with esterified IAA derivatives: methylation or ethylation of the IAA carboxyl group increased activity 100-fold over IAA [1]. Furthermore, within the 2-alkyl-IAA series, the 2-ethyl homolog (2-Et-IAA) is reported as inactive, while 2-Me-IAA retains measurable auxin activity with half-optimal concentrations in the Avena coleoptile straight-growth test approximately equivalent to 2-Pr-IAA [2]. The 2-methyl-1H-indol-3-yl acetate ester serves as a controlled-release prodrug: its hydrolysis rate determines the temporal profile of 2-Me-IAA delivery, enabling graded rather than saturating auxin responses.

Plant growth regulation Auxin SAR Parthenocarpy Agrochemical research

Developmental Neurotoxicity: 2-Me-IAA Spares Relative Brain Weight at Doses Where IAA Causes Significant Decrease

In a comparative developmental toxicity study in pregnant rats (gestation days 12–14), five indole-3-acetic acid derivatives were evaluated for effects on embryonic neuroepithelial cells [1]. 2-Methylindole-3-acetic acid (2-Me-IAA) was administered at 500 mg/kg—half the dose used for IAA and the other derivatives (1,000 mg/kg)—yet still produced observable maternal effects (rigidity, decreased locomotor activity) [1]. Critically, while IAA, 1-Me-IAA, 5-MeO-IAA, and IBA all caused decreases in absolute brain weight, only the IAA group showed a decrease in relative brain weight (brain weight normalized to body weight) [1]. The 2-Me-IAA group exhibited no decrease in relative brain weight and no histopathological evidence of neuroepithelial apoptosis, unlike the IAA and 5-MeO-IAA groups where apoptotic cells were observed in the medial and dorsal neuroepithelium [1]. This differentiated neurotoxicity profile indicates that C2 methylation redirects the compound away from the neuroepithelial apoptotic pathways engaged by IAA.

Developmental toxicology Neuroepithelium Indole auxin safety In vivo toxicology

Hydrolytic Fate Divergence: 1,2-Disubstituted Indol-3-yl Acetates Follow a Dioxindole Pathway Distinct from Indigo/Indirubin Dimerization

Alkaline hydrolysis of 1,2-disubstituted indol-3-yl acetates—the structural class to which 2-methyl-1H-indol-3-yl acetate belongs—proceeds with concomitant autoxidation and rearrangement to yield dioxindoles, rather than the indigo/indirubin dimerization products characteristic of unsubstituted or N-monosubstituted indoxyl acetates [1]. Specifically, Sukari and Vernon demonstrated that 1,2-disubstituted indol-3-yl acetates, when subjected to alkaline conditions, undergo autoxidation at the C2 position followed by rearrangement to 3,3-disubstituted dioxindoles [1]. In contrast, 2-ethoxycarbonyl-1-methylindol-3-yl acetate (an electron-withdrawing 2-substituent) hydrolyzes to N,N′-dimethyl derivatives of indigo and indirubin [1]. For 2-methyl-1H-indol-3-yl acetate specifically, the electron-donating 2-methyl group stabilizes the enol acetate, retards non-specific hydrolysis relative to unsubstituted indoxyl acetate, and when hydrolysis does occur, diverts the product stream toward dioxindole formation rather than the blue indigo chromophore [1][2]. This divergent hydrolytic fate is both a stability advantage during storage and a critical consideration for assay design: users expecting blue chromogenic readout (as with indoxyl acetate) will observe a fundamentally different product profile.

Hydrolytic stability Autoxidation Indole chemistry Chromogenic substrate design

High-Confidence Application Scenarios for 2-Methyl-1H-indol-3-yl Acetate Based on Quantitative Differentiation Evidence


High-Sensitivity Chemiluminescent Probe Development for Peroxidase-Coupled and Cobalt(II) Detection Assays

2-Methyl-1H-indol-3-yl acetate is the preferred stable prodrug form for constructing chemiluminescent detection systems where 2-methylindole serves as the light-emitting substrate. The core scaffold's 100-fold chemiluminescence advantage over 3-methylindole—demonstrated in both HRP/H₂O₂ and cobalt(II)/H₂O₂ systems [1][2]—enables detection limits as low as 0.15 µM for Co²⁺ [1]. In practice, the acetate ester is formulated into the assay buffer, where endogenous or added esterases hydrolyze it in situ to release 2-methylindole. This approach provides superior shelf stability compared to direct use of air-sensitive 2-methylindole. Unsubstituted indoxyl acetate is not a viable substitute because its oxidation yields indigo (a precipitating chromophore that quenches chemiluminescence), whereas 2-methylindole oxidation proceeds through indoxyl dimer intermediates that support sustained photon emission [1].

Synthesis of C2-Quaternary Tetracyclic Indolin-3-one Libraries for Natural-Product-Inspired Drug Discovery

Medicinal chemistry programs targeting indolin-3-one scaffolds—particularly analogs of (−)-isatisine A, strobilanthoside A, and (+)-austamide—require 2-methyl-1H-indol-3-yl acetate as the indispensable starting material for Pd-catalyzed intramolecular deacetylative dearomatization [1]. The reaction, optimized to 84% yield with tBu-XPhos/Pd(OAc)₂, accommodates diverse 5-position substituents (Me, F, Cl, Br, OMe, CF₃, CO₂Me) with yields spanning 30–92%, enabling parallel library synthesis [1]. Critically, 2-unsubstituted 3-acetoxyindoles cannot access the C2-quaternary tetracyclic architecture because the reaction mechanism requires the 2-substituent to form the quaternary carbon center—making procurement of the 2-methyl variant a structural necessity rather than a preference [1].

Graded-Response Auxin Signaling Studies Requiring Sub-Maximal Receptor Activation

For plant biologists investigating auxin dose-response relationships, 2-methyl-1H-indol-3-yl acetate delivers the hydrolysis product 2-Me-IAA with approximately one-tenth the potency of IAA in fruit-setting assays [1]. This attenuated activity—combined with the controlled-release kinetics of esterase-mediated acetate hydrolysis—enables experimental designs where auxin responses are activated in a graded rather than saturated manner. The 2-ethyl homolog (2-Et-IAA) is inactive, and the N-methyl isomer (1-Me-IAA) produces distinct toxicological effects, confirming that the 2-methyl substitution pattern uniquely balances retained auxin activity with reduced potency [2][3]. The acetate ester form also simplifies formulation compared to the free acid, which has limited aqueous solubility.

In Vivo Indole Pharmacology Studies Requiring Reduced Neurodevelopmental Confounding

Researchers conducting in vivo studies with indole-3-acetic acid derivatives in pregnant rodent models should select 2-methyl-1H-indol-3-yl acetate when the experimental objective requires auxin-related pharmacological activity without the confounding effect of IAA-induced relative brain weight reduction [1]. At 500 mg/kg (gestation days 12–14 in rats), 2-Me-IAA did not decrease relative brain weight and did not induce neuroepithelial apoptosis, whereas IAA at 1,000 mg/kg produced both effects [1]. This differentiated safety profile makes the 2-methyl analog the appropriate choice for developmental studies where neuropathology is an experimental endpoint rather than an acceptable background finding. The acetate ester formulation provides convenient dosing and controlled systemic exposure via hydrolysis-rate-limited activation.

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